molecular formula C19H15ClN2O B2582252 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol CAS No. 318497-81-3

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol

Cat. No.: B2582252
CAS No.: 318497-81-3
M. Wt: 322.79
InChI Key: RARMSTDGWAMPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group, a methyl group, and phenyl groups attached to the pyrazole ring, along with a propynol side chain.

Preparation Methods

The synthesis of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .

Comparison with Similar Compounds

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-phenylprop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c1-22-19(20)17(18(21-22)15-10-6-3-7-11-15)16(23)13-12-14-8-4-2-5-9-14/h2-11,16,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARMSTDGWAMPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C#CC3=CC=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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